molecular formula C11H13BrN2O3 B12801232 5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine CAS No. 6475-43-0

5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine

Cat. No.: B12801232
CAS No.: 6475-43-0
M. Wt: 301.14 g/mol
InChI Key: BKUHPQUEULSXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by the presence of a bromine atom, a nitro group, and a benzyl group attached to a tetrahydro-1,3-oxazine ring. It is known for its significant antimicrobial properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenol derivative, an aldehyde, and a cyclic amine. The mixture is stirred at elevated temperatures (around 80°C) under solvent-free conditions for several hours. The product is then purified using column chromatography with a suitable eluent such as hexanes/ethyl acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated and purified using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine is primarily due to its ability to oxidize essential protein thiols. This oxidation inhibits enzyme activity, leading to the inhibition of microbial growth. The compound targets both gram-positive and gram-negative bacteria, as well as yeast and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-5-nitro-3-benzyltetrahydro-1,3-oxazine is unique due to its specific combination of bromine, nitro, and benzyl groups attached to the oxazine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

6475-43-0

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14 g/mol

IUPAC Name

3-benzyl-5-bromo-5-nitro-1,3-oxazinane

InChI

InChI=1S/C11H13BrN2O3/c12-11(14(15)16)7-13(9-17-8-11)6-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

BKUHPQUEULSXTB-UHFFFAOYSA-N

Canonical SMILES

C1C(COCN1CC2=CC=CC=C2)([N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.